1-Methyl-1H,1'H-[2,3'-bipyrrole]-4'-carbonitrile
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Overview
Description
1-Methyl-1H,1’H-[2,3’-bipyrrole]-4’-carbonitrile is a heterocyclic organic compound that features a bipyrrole structure with a methyl group and a carbonitrile group
Preparation Methods
The synthesis of 1-Methyl-1H,1’H-[2,3’-bipyrrole]-4’-carbonitrile can be achieved through several methods. One common approach involves the condensation of pyrrole derivatives with nitriles under specific reaction conditions. For example, the Paal-Knorr pyrrole synthesis is a well-known method that can be adapted for this purpose. This method typically involves the reaction of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-1H,1’H-[2,3’-bipyrrole]-4’-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonitrile group to an amine.
Scientific Research Applications
1-Methyl-1H,1’H-[2,3’-bipyrrole]-4’-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: This compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-1H,1’H-[2,3’-bipyrrole]-4’-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to bind to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
1-Methyl-1H,1’H-[2,3’-bipyrrole]-4’-carbonitrile can be compared with other similar compounds, such as:
1-Methyl-1H-pyrrole: This compound shares the pyrrole ring structure but lacks the bipyrrole and carbonitrile groups, resulting in different chemical and biological properties.
N-Methylpyrrole: Similar to 1-Methyl-1H-pyrrole, this compound also lacks the bipyrrole structure but is used in various chemical syntheses.
Polyoxygenated bipyrrole alkaloids: These compounds contain multiple oxygen atoms and exhibit distinct biological activities, such as antibacterial and antifungal properties.
The uniqueness of 1-Methyl-1H,1’H-[2,3’-bipyrrole]-4’-carbonitrile lies in its bipyrrole structure combined with the carbonitrile group, which imparts specific chemical reactivity and potential biological activity.
Properties
CAS No. |
87388-73-6 |
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Molecular Formula |
C10H9N3 |
Molecular Weight |
171.20 g/mol |
IUPAC Name |
4-(1-methylpyrrol-2-yl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C10H9N3/c1-13-4-2-3-10(13)9-7-12-6-8(9)5-11/h2-4,6-7,12H,1H3 |
InChI Key |
VUNBWAJBMMRWGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=CNC=C2C#N |
Origin of Product |
United States |
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